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molecular formula C10H11OP B8558383 Divinylphenylphosphine oxide CAS No. 13815-96-8

Divinylphenylphosphine oxide

Cat. No. B8558383
M. Wt: 178.17 g/mol
InChI Key: QJPDCMIFPPRCFH-UHFFFAOYSA-N
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Patent
US07981874B2

Procedure details

Phenylphosphonic dichloride (2.00 g, 10.26 mmol) was taken up in 1:1 THF:Et2O (100 mL) and cooled to −78° C. Vinylmagnesium bromide (21.54 mL, 21.54 mmol, 1.0 M in THF) was added dropwise. After stirring for 2 h at −78° C., the cold reaction was poured into 2 N HCl, and the mixture was extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried (MgSO4), and evaporated to a yellow oil. Flash chromatography (0-10% MeOH/EtOAc) afforded phenyl(divinyl)phosphine oxide as a colorless solid. 1H NMR (CDCl3, 600 MHz) δ 7.72-7.67 (m, 2H), 7.54-7.50 (m, 1H), 7.49-7.45 (m, 2H), 6.44 (ddd, J=24.5, 18.7, 12.4 Hz, 2H), 6.29-6.18 (m, 4H). MS: cal'd 179 (MH+), exp 179 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](Cl)(Cl)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]1[CH2:15]OCC1.[CH:16]([Mg]Br)=[CH2:17].Cl>CCOCC>[C:1]1([P:7](=[O:8])([CH:16]=[CH2:17])[CH:11]=[CH2:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
21.54 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cold reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C=C)(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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